Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Procurement Cost Analysis Building Block Sourcing

This Cbz-2,7-diazaspiro[4.4]nonane delivers orthogonal protection for stepwise nitrogen derivatization—an impossibility with the free diamine or Boc analog. The acid-stable Cbz group survives TFA/DCM conditions, allowing selective hydrogenolysis after acid-mediated steps, as demonstrated in Menin-MLL inhibitor patents (WO-2018024602-A1). ≥98% purity guarantees consistent stoichiometry for array synthesis and SAR exploration. Justified despite higher cost when acid-labile groups (t-Bu esters, silyl ethers) prohibit Boc deprotection.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 1086394-74-2
Cat. No. B1449858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
CAS1086394-74-2
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-9-7-15(12-17)6-8-16-11-15/h1-5,16H,6-12H2
InChIKeyPLXIARBVQGKHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1086394-74-2): Procurement-Critical Spirocyclic Building Block


Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1086394-74-2) is a Cbz-protected spirocyclic diamine building block. The compound features a rigid 2,7-diazaspiro[4.4]nonane core with a single nitrogen protected as a benzyl carbamate . Its physicochemical properties (MW 260.33 g/mol, predicted LogP 1.63, topological polar surface area 42 Ų) are distinct among spirocyclic scaffolds used in medicinal chemistry . This compound serves as a protected intermediate for constructing Menin-MLL interaction inhibitors, as exemplified in patent WO-2018024602-A1 [1], and is commercially available at research scale with certified purity specifications .

Why Unprotected or Alternatively Protected 2,7-Diazaspiro[4.4]nonane Analogs Cannot Replace Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate


Simple replacement with the unprotected 2,7-diazaspiro[4.4]nonane diamine introduces uncontrolled reactivity at both nitrogen centers, leading to complex mixtures of mono- and bis-functionalized products. Substitution with the tert-butyl carbamate (Boc) analog (CAS 236406-49-8) fails in synthetic sequences requiring acid stability, as the Boc group is quantitatively cleaved under acidic conditions (e.g., TFA/DCM) [1]. Conversely, the Cbz group in benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is stable to acids but is cleanly removed by hydrogenolysis (H₂, Pd/C) . This orthogonal reactivity is non-negotiable for constructing complex bifunctional molecules where sequential, selective deprotection is required—as directly demonstrated in patent WO-2018024602-A1, where the Cbz-protected spirocyclic core is a critical intermediate for structure-activity relationship exploration [2].

Quantitative Differentiation Evidence for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate vs. Closest Analogs


Procurement Cost and Supply Availability: Cbz vs. Boc Protected 2,7-Diazaspiro[4.4]nonane

Direct head-to-head vendor price comparison reveals a pronounced cost differential. Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (Cbz analog, CAS 1086394-74-2) is listed at $3,484.90 per gram . The tert-butyl carbamate analog (Boc analog, CAS 236406-49-8) is available at $23.90 per 250 mg (~$95.60 per gram) from the same supplier . This cost ratio of approximately 36:1 reflects the more demanding synthesis of the Cbz-protected variant and its lower production volume, which directly impacts procurement budgeting for large-scale synthetic campaigns.

Procurement Cost Analysis Building Block Sourcing

Acid Stability: Cbz vs. Boc on the 2,7-Diazaspiro[4.4]nonane Scaffold

Class-level evidence from carbamate protecting group chemistry demonstrates that the benzyl carbamate (Cbz) group is stable to neat trifluoroacetic acid (TFA) and HCl/dioxane, while the tert-butyl carbamate (Boc) group undergoes complete cleavage under identical conditions within minutes [1]. Applying this to the 2,7-diazaspiro[4.4]nonane scaffold, the Cbz-protected analog tolerates acidic transformations (e.g., amide couplings, sulfonamide formations) that would deprotect the Boc analog, enabling synthetic sequences where the unprotected secondary amine must remain masked until a final hydrogenolysis step. No direct comparative study on this specific scaffold was identified; the evidence is inferred from generalized protecting group stability data.

Protecting Group Chemistry Orthogonal Deprotection Reaction Compatibility

Catalytic Hydrogenolysis: Cbz Deprotection Selectivity on 2,7-Diazaspiro[4.4]nonane

The Cbz group on benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is removed under mild hydrogenolysis conditions (H₂, 10% Pd/C, atmospheric pressure, room temperature) with typical yields exceeding 95% for benzyl carbamates in general [1]. In contrast, the Boc analog is completely inert to hydrogenolysis, requiring strongly acidic conditions for removal. This difference enables a synthetic workflow where the Cbz group is selectively cleaved in the presence of other acid-sensitive or hydrogenation-stable protecting groups. The unprotected 2,7-diazaspiro[4.4]nonane diamine is obtained quantitatively after filtration and evaporation . Actual yield data on this specific compound was not located; the 95% yield figure is a class-level benchmark for Cbz deprotection.

Hydrogenolysis Deprotection Selectivity Synthetic Efficiency

Certified Purity: Cbz Analog vs. Unprotected Diamine

Commercially sourced benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is available at a certified purity of 98+% (HPLC) . The unprotected 2,7-diazaspiro[4.4]nonane diamine, in contrast, is typically offered at lower purity (e.g., 95%) due to its hygroscopic nature and tendency to absorb CO₂ from air, forming carbamate salts [1]. This purity differential directly impacts the stoichiometric accuracy in subsequent reactions and the reproducibility of multi-step syntheses.

Quality Control Purity Specification Procurement Compliance

Validated Application Scenarios Where Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Provides Unique Value


Orthogonal Deprotection in Multi-Step Medicinal Chemistry Synthesis

In synthetic sequences targeting Menin-MLL interaction inhibitors (e.g., patent WO-2018024602-A1), the Cbz group remains intact during acid-mediated cyclizations and coupling reactions, then is selectively removed via hydrogenolysis to unmask the secondary amine for final diversification [1]. The Boc analog would deprotect prematurely under the same acidic conditions, leading to undesired side products. This scenario leverages the acid-stability of the Cbz group demonstrated in the Evidence Guide (class-level inference, stable to TFA/DCM), and is the primary reason the Cbz compound appears as a key intermediate in the Bayer patent.

High-Purity Building Block for Parallel Library Synthesis

For parallel synthesis of spirocyclic compound libraries, the 98+% certified purity of the Cbz-protected building block (direct head-to-head comparison) ensures consistent stoichiometry across dozens of array reactions . The lower purity of the unprotected diamine (typically 95%) introduces variable amounts of inactive or inhibitory impurities, which can confound high-throughput biological screening results.

Cost-Justified Scale-Up When Acid-Sensitive Motifs Are Present

Although the Cbz compound is ~36-fold more expensive than the Boc analog (direct head-to-head comparison, $3,484.90/g vs. ~$95.60/g), procurement is justified when the target molecule contains acid-labile functional groups (e.g., tert-butyl esters, silyl ethers, glycosidic bonds) that would not survive Boc deprotection with TFA. The ability to use neutral hydrogenolysis conditions avoids protecting group reshuffling, reducing step count and improving overall yield in the synthetic route.

Enabling Selective Functionalization of 2,7-Diazaspiro[4.4]nonane Scaffolds

The Cbz protecting group enables a stepwise functionalization strategy: the unprotected nitrogen at position 7 can be derivatized (e.g., alkylated, acylated, sulfonylated) while the Cbz-protected nitrogen at position 2 remains inert. Subsequent hydrogenolysis reveals the second nitrogen for further derivatization. This strategy is explicitly impossible with the unprotected diamine (both nitrogens react simultaneously) and is challenging with the Boc analog if any acidic reagents are used in the first step [2]. This sequential diversification is essential for SAR exploration of the 2,7-diazaspiro[4.4]nonane pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.